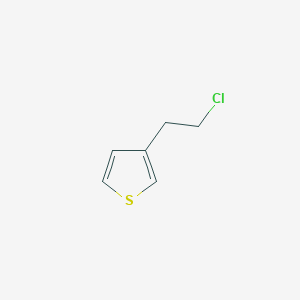
2-(3-Thienyl)chloroethane
Descripción
2-(3-Thienyl)chloroethane is an organochlorine compound comprising a thiophene ring substituted at the 3-position with a chloroethyl group (–CH₂CH₂Cl). Chloroethane (ethyl chloride, C₂H₅Cl) is a well-characterized volatile compound with applications in industrial synthesis and refrigeration .
Thienyl-substituted compounds are notable in organic synthesis due to the sulfur atom’s electron-withdrawing effects and the aromatic ring’s conjugation, which influence regioselectivity and stereochemical outcomes in reactions . For example, 2-(3-Thienyl)ethanol (CAS 13781-67-4) and 2-(3-Thienyl)ethanohydrazide (CAS 175276-94-5) are commercially available, suggesting that this compound could serve as a precursor in pharmaceutical or polymer synthesis .
Propiedades
Fórmula molecular |
C6H7ClS |
|---|---|
Peso molecular |
146.64 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)thiophene |
InChI |
InChI=1S/C6H7ClS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 |
Clave InChI |
UIVAMSZYSRKQND-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienyl)chloroethane typically involves the introduction of a chloroethane group to a thiophene ring. One common method is the reaction of thiophene with chloroethane in the presence of a catalyst. For example, the reaction can be catalyzed by palladium complexes under mild conditions .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale catalytic processes. These processes are designed to be efficient and environmentally friendly, utilizing recyclable catalysts and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Thienyl)chloroethane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloro group can be reduced to form the corresponding ethane derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-(3-Thienyl)ethylamine or 2-(3-Thienyl)ethylthiol.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-Thienyl)ethane.
Aplicaciones Científicas De Investigación
2-(3-Thienyl)chloroethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers
Mecanismo De Acción
The mechanism of action of 2-(3-Thienyl)chloroethane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
Research Findings and Challenges
- Synthetic Challenges : The position of the thienyl substituent significantly impacts reaction outcomes. For instance, 3-thienyl groups in hydroboration reactions yield lower enantioselectivity than 2-thienyl analogs, complicating asymmetric synthesis .
- Environmental Concerns : Chlorinated thienyl compounds may persist in aquatic systems due to weak UV absorption and slow hydrolysis, necessitating advanced remediation strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


